molecular formula C10H6ClF2NO B3184404 (2-Chloro-7,8-difluoroquinolin-4-yl)methanol CAS No. 1125702-53-5

(2-Chloro-7,8-difluoroquinolin-4-yl)methanol

Cat. No.: B3184404
CAS No.: 1125702-53-5
M. Wt: 229.61 g/mol
InChI Key: ITOLRSPRANNPPX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline chemistry dates back to 1834, when Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from coal tar. wikipedia.orgiipseries.org Shortly after, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine, which gave the compound its name. wikipedia.org These initial discoveries from natural sources paved the way for extensive research into the synthesis and properties of this heterocyclic aromatic compound.

The late 19th century witnessed the development of several foundational synthetic methods that are still recognized today. These classical name reactions established the groundwork for accessing the quinoline core from simpler aniline (B41778) precursors. wikipedia.orgiipseries.org Over the decades, these methods have been refined and new, more efficient synthetic routes have been developed, reflecting the evolution of organic chemistry as a whole. nih.gov The progression from harsh classical conditions to modern catalytic and metal-free approaches highlights the enduring importance of the quinoline scaffold. researchgate.net

Synthesis MethodYear DevelopedKey ReactantsTypical Product
Skraup Synthesis1880Aniline, glycerol, sulfuric acid, oxidizing agentQuinoline
Doebner-von Miller Reaction1881Aniline, α,β-unsaturated carbonyl compoundSubstituted quinolines
Friedländer Synthesis18822-aminobenzaldehyde/ketone, compound with α-methylene groupSubstituted quinolines
Combes Synthesis1888Aniline, β-diketone2,4-disubstituted quinoline
Conrad-Limpach Synthesis1887Aniline, β-ketoester4-hydroxyquinolines
Pfitzinger Reaction1886Isatin, carbonyl compoundQuinoline-4-carboxylic acids

Strategic Importance of the Quinoline Scaffold in Contemporary Chemical Research

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, owing to its presence in a vast number of biologically active compounds and pharmaceuticals. rsc.orgresearchgate.net Its rigid bicyclic structure provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with biological targets such as enzymes and receptors. arabjchem.org

The versatility of the quinoline ring allows for functionalization at multiple positions, giving rise to a wide array of derivatives with diverse pharmacological activities. nih.gov This has led to the development of numerous quinoline-based drugs with applications as:

Antimalarials: Quinine and its synthetic analogs like chloroquine (B1663885) and mefloquine (B1676156) have been central to the treatment of malaria. rsc.orgijpsjournal.com

Antibacterials: The fluoroquinolone class of antibiotics, such as ciprofloxacin, features a quinoline core and is crucial in combating bacterial infections. rsc.org

Anticancer agents: Compounds like camptothecin (B557342) and its derivatives (e.g., topotecan) are potent topoisomerase inhibitors used in cancer chemotherapy. rsc.orgnih.gov

Other therapeutic areas: Quinoline derivatives have also found use as anti-inflammatory, antiviral, and antifungal agents, among others. nih.govorientjchem.org

Beyond medicine, quinoline derivatives are utilized in materials science as ligands, sensors, and in the manufacture of dyes. arabjchem.org This broad spectrum of applications underscores the strategic importance of the quinoline scaffold in modern chemical research. nih.gov

Rationale for Halogenation (Chloro and Fluoro) and Hydroxymethylation in Quinoline Systems

The introduction of specific functional groups onto the quinoline scaffold is a key strategy for modulating its physicochemical and biological properties. Halogenation and hydroxymethylation are particularly significant modifications.

Halogenation (Chloro and Fluoro): The incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's properties. eurochlor.org

Electronic Effects: Halogens are electron-withdrawing groups that can alter the electron density of the quinoline ring system, affecting its reactivity and interaction with biological targets.

Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve pharmacokinetic properties. researchgate.net

Metabolic Stability: Halogenation can block sites of metabolism, increasing the metabolic stability and in vivo half-life of a drug candidate.

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a molecule to its target protein. nih.gov

Specifically, fluorine substitution is often used to enhance metabolic stability and binding affinity, while chlorine can serve as a versatile substituent for tuning electronic properties and providing a reactive handle for further chemical modification. eurochlor.orgrsc.org

Hydroxymethylation: The hydroxymethyl group (–CH₂OH) is a small, polar, and hydrogen-bond-donating functional group that can significantly impact a molecule's characteristics.

Solubility: The introduction of a hydroxyl group can increase the aqueous solubility of a compound, which is often a desirable property for drug candidates.

Target Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with biological targets and potentially increasing potency and selectivity.

Metabolic Handle: It can serve as a point for metabolic transformations, such as oxidation or conjugation, which can be important for drug clearance.

Synthetic Intermediate: The hydroxymethyl group is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, making it a valuable intermediate in multi-step syntheses. nih.gov

Academic Research Perspectives on (2-Chloro-7,8-difluoroquinolin-4-yl)methanol within the Field of Heterocyclic Chemistry

This compound is a highly functionalized quinoline derivative that combines the structural features discussed above. Its specific substitution pattern—a chloro group at the 2-position, two fluoro groups on the carbocyclic ring at positions 7 and 8, and a hydroxymethyl group at the 4-position—makes it a compound of interest for synthetic and medicinal chemistry research.

While extensive published research focusing specifically on this molecule is not widespread, its structure suggests its potential utility as a building block in the synthesis of more complex molecules. The combination of reactive sites—the chloro group susceptible to nucleophilic substitution and the hydroxymethyl group available for various transformations—offers significant synthetic versatility.

From an academic perspective, this compound serves as an exemplary case of a modern heterocyclic building block designed for discovery chemistry. Researchers in fields such as oncology, infectious diseases, and neurodegenerative disorders may utilize such halogenated quinoline scaffolds to develop novel therapeutic agents. nih.govnih.govresearchgate.net The specific arrangement of the chloro, difluoro, and hydroxymethyl groups provides a unique combination of steric and electronic properties, offering a platform for exploring structure-activity relationships (SAR) in drug design. nih.gov

PropertyValue
IUPAC NameThis compound
CAS Number1125702-53-5
Molecular FormulaC₁₀H₆ClF₂NO
Molecular Weight229.61 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-7,8-difluoroquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-8-3-5(4-15)6-1-2-7(12)9(13)10(6)14-8/h1-3,15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOLRSPRANNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=N2)Cl)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676349
Record name (2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125702-53-5
Record name (2-Chloro-7,8-difluoroquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms in the Formation and Transformations of 2 Chloro 7,8 Difluoroquinolin 4 Yl Methanol

Mechanistic Role of Catalysts and Reagents in Achieving Selectivity (Regio-, Chemo-, Stereoselectivity)

The choice of reagents in the post-annulation steps is critical for achieving the desired substitution pattern on the quinoline (B57606) core.

Phosphoryl Chloride (POCl₃) / Phosphorus Pentachloride (PCl₅) for Dichlorination:

Chemoselectivity: The conversion of Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate to its 2,4-dichloro derivative is a key transformation. The starting material exists in a tautomeric equilibrium with its 4-quinolone form. Treatment with a potent chlorinating agent like a mixture of POCl₃ and PCl₅ achieves two distinct chlorinations. researchgate.netindianchemicalsociety.com

Mechanism for 4-Chloro Formation: The lone pair on the carbonyl oxygen of the 4-quinolone attacks the phosphorus atom of POCl₃, leading to an (O)-phosphorylated intermediate. nih.gov This phosphorylation converts the hydroxyl/oxo group into an excellent leaving group. A chloride ion (Cl⁻), present in abundance from the reagents, then acts as a nucleophile, attacking the C-4 position in an SₙAr-type mechanism and displacing the phosphate (B84403) group to yield the 4-chloroquinoline.

Mechanism for 2-Chloro Formation: The amide-like character of the N-H bond in the quinolone ring allows for a Vilsmeier-Haack-type reaction. The reagent can activate the C-2 position, leading to the substitution of the hydrogen with a chlorine atom. The use of PCl₅ in conjunction with POCl₃ often enhances the chlorinating power, ensuring both transformations occur. indianchemicalsociety.comepa.gov

Lithium Aluminium Hydride (LiAlH₄) for Selective Reduction:

Chemoselectivity: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.com In this synthesis, it reduces the ethyl ester at the C-3 position to the desired methanol (B129727) group.

Regioselectivity (Reductive Dechlorination): A crucial aspect of this step is the regioselective reductive dechlorination at the C-4 position while leaving the C-2 chlorine atom intact. The hydride ion (H⁻) preferentially attacks the more electrophilic C-4 position, which is activated by the adjacent ring nitrogen. The C-2 position is also activated, but studies on similar systems show that C-4 is more susceptible to nucleophilic attack and subsequent elimination of the chloride ion. This selective removal of the C-4 chlorine atom is a known phenomenon in the reduction of 2,4-dichloroquinolines with LiAlH₄. adichemistry.comchemistrysteps.com

The following table summarizes the roles of key reagents in the synthesis:

Characterization of Reaction Intermediates and Transition States through Spectroscopic and Computational Methods

The elucidation of these complex reaction mechanisms relies on both direct observation of intermediates and computational modeling of transient states.

Spectroscopic Characterization:

NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing stable intermediates. For instance, the formation of Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate can be confirmed by the appearance of a characteristic singlet for the vinyl proton and signals corresponding to the ethyl ester groups and the substituted aromatic ring. The subsequent cyclized product, Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, would show the disappearance of the vinyl proton and the appearance of new aromatic signals consistent with the quinoline core.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of each intermediate, providing precise mass data that validates the expected chemical formula at each step of the synthesis.

Infrared (IR) Spectroscopy: IR spectroscopy helps track the transformation of functional groups. The initial reaction would show strong C=O stretching bands for the malonate ester. After chlorination, changes in the fingerprint region and the potential disappearance of O-H or N-H stretching bands would be observed.

The table below outlines expected spectroscopic data for a key intermediate:

Computational Methods:

Transition State Modeling: The transition state of the intramolecular EAS (cyclization) step is highly fleeting and cannot be observed directly. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model this transition state. researchgate.net These models can calculate the activation energy of the reaction, confirm the geometry of the Wheland intermediate, and explain the observed regioselectivity by comparing the energies of transition states leading to different cyclization products. nih.gov

Reaction Coordinate Analysis: Computational studies can map the entire reaction coordinate for key steps, such as the hydride attack and chloride displacement. This provides a detailed picture of the energy landscape, identifying the rate-determining step and confirming the stability of proposed intermediates. mit.edu For example, modeling the reduction by LiAlH₄ can help rationalize the observed selectivity of dechlorination at C-4 over C-2.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Spectroscopic Analysis: Chemical Shifts, Coupling Constants, and Integrations

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The aromatic region of the quinoline (B57606) ring is expected to show two signals corresponding to the protons at the C5 and C6 positions, with chemical shifts generally appearing downfield (7.0-9.0 ppm) due to the deshielding effect of the aromatic system. oregonstate.edu The proton at C3 would likely appear as a singlet in this region. The methylene (-CH₂-) protons of the methanol (B129727) group are predicted to resonate as a singlet around 4.5-5.5 ppm, while the hydroxyl (-OH) proton would typically produce a broad singlet that is solvent-dependent.

The electron-withdrawing effects of the fluorine atoms at C7 and C8 would further deshield the adjacent protons, shifting them downfield. Spin-spin coupling would provide connectivity information; for instance, the H5 and H6 protons would exhibit coupling to each other. Furthermore, coupling between the fluorine and proton nuclei (H-F coupling) is expected, which would result in more complex splitting patterns for the H6 signal. Integration of these signals would confirm the presence of one proton at C3, one at C5, one at C6, two in the methylene group, and one in the hydroxyl group.

Table 1: Predicted ¹H NMR Data for (2-Chloro-7,8-difluoroquinolin-4-yl)methanol

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H3 7.2 - 7.5 s (singlet) N/A 1H
H5 7.9 - 8.2 d (doublet) J(H5-H6) ≈ 8-9 1H
H6 7.5 - 7.8 dd (doublet of doublets) J(H5-H6) ≈ 8-9, J(H6-F7) ≈ 6-7 1H
-CH₂- 4.8 - 5.2 s (singlet) N/A 2H

Carbon-13 (¹³C) NMR Spectroscopic Analysis: Carbon Environments, DEPT Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of carbon atoms in aromatic and heterocyclic systems typically range from 110 to 160 ppm. oregonstate.edu The carbons directly bonded to electronegative atoms (C2-Cl, C7-F, C8-F) are expected to be significantly influenced. The C2 carbon bearing the chlorine atom is predicted to resonate around 150-155 ppm, while the C7 and C8 carbons attached to fluorine will show large shifts and exhibit splitting due to one-bond carbon-fluorine coupling (¹J(C-F)). The methylene carbon (-CH₂OH) is anticipated to appear in the 60-65 ppm range.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be instrumental in differentiating carbon types. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. This would allow for the unambiguous assignment of the methylene carbon (negative signal) and the methine carbons (C3, C5, C6) versus the quaternary carbons (C2, C4, C4a, C7, C8, C8a).

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
-CH₂OH 60 - 65 Negative Absent
C3 118 - 122 Positive Positive
C5 125 - 130 Positive Positive
C6 120 - 125 Positive Positive
C4a 122 - 128 Absent Absent
C8a 135 - 140 Absent Absent
C8 145 - 155 (d, ¹J(C-F)) Absent Absent
C7 148 - 158 (d, ¹J(C-F)) Absent Absent
C4 145 - 150 Absent Absent

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis: Resonances of Fluorine Nuclei and J(C-F) Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds, characterized by a wide range of chemical shifts. wikipedia.orgbiophysics.org For this compound, two distinct resonance signals are expected for the electronically non-equivalent fluorine atoms at the C7 and C8 positions. These signals would likely appear as doublets due to coupling to each other (³J(F-F)). Further coupling to the adjacent proton H6 (³J(H6-F7)) would add complexity to the F7 signal. thermofisher.com The large one-bond carbon-fluorine coupling constants (¹J(C-F)), typically in the range of 240-280 Hz, would be observable in the ¹³C NMR spectrum as splitting of the C7 and C8 signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Atom Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of complex molecular structures. science.gov

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. A cross-peak between the signals for H5 and H6 would confirm their connectivity through three bonds. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals (e.g., H5 to C5, H6 to C6, and the methylene protons to the methylene carbon). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.netmdpi.com This technique would be vital for assigning the quaternary carbons. For example, the methylene protons (-CH₂-) would be expected to show correlations to C3 and C4, while H5 would correlate to C4 and C7, thereby piecing together the molecular skeleton. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals spatial proximities between nuclei. A NOESY experiment could show a correlation between the methylene protons and the H5 proton, confirming the orientation of the methanol substituent.

Infrared (IR) Spectroscopic Analysis: Identification of Characteristic Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. libretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring system would appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The spectrum would also be characterized by strong absorptions corresponding to the carbon-halogen bonds. The C-F stretching vibrations typically occur in the 1000-1350 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, generally between 600-800 cm⁻¹. iosrjournals.org The C-O stretching of the primary alcohol would likely be observed around 1050 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch Alcohol 3200 - 3600 Strong, Broad
C-H Stretch Aromatic 3010 - 3100 Medium
C=C, C=N Stretch Quinoline Ring 1400 - 1600 Medium-Strong
C-F Stretch Aryl Fluoride 1000 - 1350 Strong
C-O Stretch Primary Alcohol 1000 - 1085 Strong

High-Resolution Mass Spectrometry (HRMS): Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental formula. For C₁₀H₆ClF₂NO, HRMS would confirm the molecular weight with high precision. A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺) due to the presence of chlorine, showing two peaks at M and M+2 with a relative intensity ratio of approximately 3:1.

The fragmentation pattern provides further structural evidence. Upon ionization, the molecular ion would undergo fragmentation, and several characteristic losses are predictable. A common fragmentation pathway for quinoline derivatives involves the loss of hydrogen cyanide (HCN). rsc.org Other likely fragmentations include the loss of the chloromethyl group (·CH₂OH), the chlorine radical (·Cl), or water (H₂O) from the alcohol moiety.

Table 4: Predicted HRMS Fragments

m/z Value (Predicted) Lost Fragment Formula of Fragment Ion
[M]⁺ - [C₁₀H₆ClF₂NO]⁺
[M-27]⁺ HCN [C₉H₅ClF₂O]⁺
[M-31]⁺ ·CH₂OH [C₉H₅ClF₂N]⁺
[M-35]⁺ ·Cl [C₁₀H₆F₂NO]⁺

Definitive Solid-State Structure of this compound Remains Elusive in Crystallographic Databases

A comprehensive search of crystallographic literature and databases has revealed a notable absence of publicly available X-ray crystallography data for the chemical compound this compound. While the molecular structure can be predicted based on its chemical name and related compounds, a definitive determination of its solid-state architecture through single-crystal X-ray diffraction has not been reported in accessible scientific literature.

For a complete structural elucidation of this compound, a crystallographic study would be required. This would involve the growth of a suitable single crystal, which would then be subjected to X-ray diffraction analysis. The resulting data would allow for the determination of key crystallographic parameters.

Without experimental data, any discussion of the specific crystal structure of this compound would be purely speculative.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. Theoretical studies on related quinoline (B57606) derivatives often employ DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to investigate their properties. These studies serve as a methodological basis for the analysis of (2-chloro-7,8-difluoroquinolin-4-yl)methanol.

The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the minimum energy conformation. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles.

A crucial aspect of this molecule's structure is the orientation of the hydroxymethyl group (-CH₂OH) relative to the quinoline ring. Conformational analysis, typically performed by systematically rotating the dihedral angle of this substituent, would reveal the potential energy surface and identify the most stable conformer(s). For similar molecules, it has been observed that different conformers can exist with varying energies. For instance, studies on related compounds have identified stable cis and trans conformers based on the orientation of a substituent. The energy difference between these conformers provides insight into their relative populations at thermal equilibrium.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, indicating that this is the primary site for electrophilic attack. The LUMO is also generally located on the ring, signifying its susceptibility to nucleophilic attack. The precise distribution of these orbitals in this compound would be influenced by the electron-withdrawing effects of the chloro and difluoro substituents, as well as the hydroxymethyl group.

Table 1: Illustrative Frontier Orbital Energies

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: Specific energy values for this compound are not publicly available and would require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the electronegative nitrogen atom in the quinoline ring and the oxygen atom of the hydroxymethyl group would be expected to be regions of high negative potential (red). The hydrogen atom of the hydroxyl group and the regions around the electron-withdrawing fluorine and chlorine atoms would likely exhibit a positive potential (blue). This mapping provides a visual guide to the molecule's reactivity towards different chemical species.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (ε): Measures the ability of a molecule to donate electrons.

Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These descriptors offer a more detailed picture of reactivity than the MEP map alone.

Table 2: Illustrative Global Reactivity Descriptors

Descriptor Value
Chemical Hardness (η) Data not available
Electrophilicity Index (ω) Data not available
Nucleophilicity Index (ε) Data not available

Note: Specific values for this compound are not publicly available and would require dedicated computational studies.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Strategies

Computational chemistry can also be employed to model potential reaction pathways for the synthesis of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a proposed reaction can be constructed.

Transition state analysis is crucial in this process. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. By identifying the structure and energy of the transition state, chemists can gain insights into the feasibility of a synthetic route and potentially devise strategies to lower the activation energy, for example, by choosing an appropriate catalyst.

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Electronic Transitions)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra. By comparing the calculated shifts with experimental data, the structure of a synthesized compound can be confirmed.

IR Frequencies: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an infrared (IR) spectrum. These calculated frequencies can help in assigning the vibrational modes of the molecule and identifying characteristic functional groups.

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and the nature of the orbitals involved in the transitions. For a related quinoline derivative, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations have been used to analyze excitation energies.

Table 3: Illustrative Predicted Spectroscopic Data

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available
Key IR Frequencies (cm⁻¹) Data not available
UV-Vis λmax (nm) Data not available

Note: Specific predicted spectroscopic data for this compound are not publicly available and would require dedicated computational studies.

Due to the absence of specific research data on "this compound" in the provided search results, it is not possible to generate the requested article. An extensive search for scholarly articles and computational studies focusing on the molecular dynamics simulations, conformational sampling, and solvent effects specifically for "this compound" did not yield any relevant information.

The user's instructions to focus solely on this compound and adhere strictly to the provided outline, which includes detailed research findings and data tables, cannot be fulfilled without resorting to speculation. Providing a generalized discussion on related quinoline compounds would violate the explicit negative constraints of the request.

Therefore, in the interest of scientific accuracy and adherence to the user's specific instructions, the requested article on the "" of "this compound" cannot be generated at this time. Further research and publication of studies on this specific compound are required before such an article can be written.

Chemical Transformations and Derivatization of 2 Chloro 7,8 Difluoroquinolin 4 Yl Methanol

Reactions of the Hydroxyl Group (-CH₂OH)

The primary alcohol functionality, -CH₂OH, attached to the quinoline (B57606) ring at the 4-position, is amenable to a variety of classical alcohol transformations. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

Oxidation Reactions to Corresponding Aldehyde or Carboxylic Acid

The primary alcohol of (2-Chloro-7,8-difluoroquinolin-4-yl)methanol can be oxidized to either the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 2-chloro-7,8-difluoroquinoline-4-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are commonly employed for such transformations on benzylic and heterocyclic methanols. durham.ac.uk

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 2-chloro-7,8-difluoroquinoline-4-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or nitric acid. google.com The synthesis of quinoline-4-carboxylic acids is a key strategy in the development of various bioactive compounds. nih.govresearchgate.net

Table 1: Oxidation Reactions of the Hydroxyl Group

Starting Material Product Reagents and Conditions
This compound 2-Chloro-7,8-difluoroquinoline-4-carbaldehyde PCC, CH₂Cl₂; or DMP, CH₂Cl₂; or Swern Oxidation

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification to yield a variety of derivatives.

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, often requiring removal of water to drive the equilibrium. masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) provides a more direct route to the ester. semanticscholar.org Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate esterification under mild conditions. sci-hub.st

Etherification: Conversion of the alcohol to an ether can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Chemoselective etherification of benzylic alcohols can also be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol and catalyzed by DMSO. researchgate.netorganic-chemistry.org

Table 2: Esterification and Etherification Reactions

Reaction Type Reagents and Conditions General Product Structure
Esterification R-COOH, H⁺ catalyst (e.g., H₂SO₄) (2-Chloro-7,8-difluoroquinolin-4-yl)methyl R-carboxylate
Esterification R-COCl, Base (e.g., Pyridine) (2-Chloro-7,8-difluoroquinolin-4-yl)methyl R-carboxylate

Halogenation and Conversion to other Leaving Groups

The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions.

Halogenation: The primary alcohol can be converted to the corresponding chloride, (4-(chloromethyl)-2-chloro-7,8-difluoroquinoline), using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Similarly, bromination can be achieved with phosphorus tribromide (PBr₃).

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine, converts the alcohol into a tosylate or mesylate ester, respectively. These are excellent leaving groups for Sₙ2 reactions. The Mitsunobu reaction provides another pathway to activate the alcohol for nucleophilic displacement. researchgate.net

Table 3: Conversion of the Hydroxyl Group to Leaving Groups

Product Functional Group Reagents and Conditions
-CH₂Cl SOCl₂, Pyridine
-CH₂Br PBr₃, Et₂O
-CH₂OTs (Tosylate) TsCl, Pyridine

Reactions of the Chloro Substituent at Position 2

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic displacement and serves as a handle for transition metal-catalyzed cross-coupling reactions. This reactivity is crucial for modifying the quinoline core.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-withdrawing nature of the quinoline nitrogen atom activates the C-2 and C-4 positions towards nucleophilic aromatic substitution (SₙAr). The 2-chloro substituent can be displaced by a variety of nucleophiles. This reaction typically proceeds via a Meisenheimer-like intermediate. mdpi.com

Common nucleophiles include:

Amines: Reaction with primary or secondary amines (e.g., morpholine, anilines) yields 2-aminoquinoline (B145021) derivatives. mdpi.com

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (R-ONa) or phenoxides (Ar-ONa) results in the formation of 2-alkoxy or 2-aryloxyquinolines.

Thiolates: Reaction with thiolates (R-SNa) provides 2-(alkylthio)- or 2-(arylthio)quinolines.

The reaction conditions often involve heating the chloroquinoline with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the HCl formed.

Table 4: Nucleophilic Aromatic Substitution (SₙAr) Reactions at C-2

Nucleophile Reagents and Conditions General Product Structure
R₂NH (Amine) Heat, Solvent (e.g., DMF, EtOH) 2-(Dialkylamino)-4-(hydroxymethyl)-7,8-difluoroquinoline
R-OH / Base NaH or K₂CO₃, Heat 2-(Alkoxy)-4-(hydroxymethyl)-7,8-difluoroquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

The 2-chloro substituent is an excellent partner for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the 2-chloroquinoline (B121035) with an organoboron reagent (boronic acid or ester) to form a C-C bond. researchgate.net The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand (e.g., PPh₃, SPhos) and requires a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the 2-chloroquinoline and a terminal alkyne. researchgate.netresearchgate.net It is co-catalyzed by palladium and copper(I) complexes in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. rsc.orgbohrium.com

Heck Reaction: The Heck reaction couples the 2-chloroquinoline with an alkene to form a new substituted alkene. nih.govorganic-chemistry.org The reaction requires a palladium catalyst, a base, and often a phosphine ligand. nih.govmdpi.com

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the 2-chloroquinoline with an amine. researchgate.net It utilizes a palladium catalyst with specialized, bulky electron-rich phosphine ligands (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu, Cs₂CO₃).

Table 5: Transition Metal-Catalyzed Cross-Coupling Reactions at C-2

Reaction Name Coupling Partner Catalyst System General Product Structure
Suzuki-Miyaura R-B(OH)₂ Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) 2-Aryl/vinyl-4-(hydroxymethyl)-7,8-difluoroquinoline
Sonogashira R-C≡CH Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) 2-Alkynyl-4-(hydroxymethyl)-7,8-difluoroquinoline
Heck Alkene (R'-CH=CH₂) Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base 2-(Alkenyl)-4-(hydroxymethyl)-7,8-difluoroquinoline

Reactivity and Stability of the Fluoro Substituents at Positions 7 and 8

Impact of Fluorine on Ring Reactivity and Electron Density

The fluorine atoms at positions 7 and 8 exert a strong inductive electron-withdrawing effect (-I effect) through the sigma bond network. This effect significantly reduces the electron density of the entire aromatic ring system, making it more electron-deficient. nih.govmdpi.com This deactivation has several consequences:

Reduced Basicity: The electron-withdrawing nature of the fluorine atoms decreases the basicity of the quinoline nitrogen.

Altered Reactivity: The reduced electron density deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the C-2 position bearing the chloro substituent. The ring aza nitrogen, in conjunction with other electron-withdrawing groups, substantially enhances reactivity towards nucleophiles. nih.gov

| Bond Strength | The C-F bond is exceptionally strong. | Increased thermal and chemical stability of the molecule. |

Directed Ortho-Metalation Strategies (if applicable to difluoroquinolines)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. baranlab.orgwikipedia.org

For this compound, several factors would influence a DoM strategy:

Directing Groups: The molecule contains multiple potential, albeit weak, directing groups. The quinoline nitrogen, the C-2 chloro group, and the C-7 and C-8 fluoro groups can all influence the acidity of adjacent protons. The hydroxyl group on the C-4 methanol (B129727) substituent is not a classic ring-directing group but could potentially coordinate with the lithium reagent.

Proton Acidity: The strong electron-withdrawing effects of the chloro and fluoro substituents increase the kinetic acidity of the remaining C-H protons on the ring, particularly at C-3 and C-6.

While fluorine atoms are not considered strong DMGs in the classical sense, their inductive effect acidifies ortho protons, facilitating deprotonation. However, established precedent in quinoline chemistry suggests that other sites are more reactive. For instance, 2-chloroquinolines are known to be selectively lithiated at the C-3 position by lithium diisopropylamide (LDA). researchgate.net This regioselectivity is primarily directed by the combined influence of the ring nitrogen and the C-2 chloro group. It is therefore highly probable that directed metalation of this compound would also occur at the C-3 position.

Functionalization of the Quinoline Ring System at Unsubstituted Positions (e.g., Position 3)

The unsubstituted positions on the quinoline ring (C-3, C-5, C-6) present opportunities for further derivatization, although their reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound scaffold is expected to be extremely challenging. The quinoline ring system is inherently electron-deficient, and the presence of three potent electron-withdrawing halogen substituents (one chloro, two fluoro) severely deactivates both the pyridine and benzene (B151609) rings towards attack by electrophiles. eduncle.comaskfilo.com

In a standard quinoline, EAS typically occurs on the more electron-rich benzene ring, favoring positions C-5 and C-8. askfilo.comquimicaorganica.org In this molecule, positions 7 and 8 are blocked. Any potential EAS reaction under harsh conditions would likely target the remaining positions on the benzene ring, C-5 and C-6, which are the least deactivated sites. However, forcing such reactions would likely require aggressive conditions that could lead to low yields and side reactions. The pyridine ring, particularly C-3, is even more deactivated and less likely to undergo EAS.

Directed Lithiation and Subsequent Reactions

In contrast to the difficulty of EAS, directed lithiation provides a highly effective and regioselective method for functionalizing the C-3 position. As mentioned previously, 2-chloroquinolines can be selectively deprotonated at the C-3 position using a strong, non-nucleophilic base like LDA. researchgate.net The resulting C-3 lithio-species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups.

This two-step sequence allows for the precise installation of substituents at a position that is otherwise difficult to access. The versatility of this method is a cornerstone of modern quinoline chemistry.

Interactive Table 2: Potential C-3 Functionalization via Directed Lithiation

Step 1: Reagents Step 2: Electrophile Resulting C-3 Substituent
LDA, THF, -78 °C DMF (N,N-Dimethylformamide) -CHO (Formyl)
LDA, THF, -78 °C CO₂ (Carbon Dioxide) -COOH (Carboxyl)
LDA, THF, -78 °C I₂ (Iodine) -I (Iodo)
LDA, THF, -78 °C (CH₃)₃SiCl (Trimethylsilyl chloride) -Si(CH₃)₃ (Trimethylsilyl)
LDA, THF, -78 °C R-CHO (Aldehyde) -CH(OH)R (Secondary Alcohol)

Synthesis of Complex Molecular Scaffolds Incorporating the this compound Moiety

This compound is a versatile building block for constructing more complex molecular structures, owing to its multiple distinct reactive sites. Strategic manipulation of these sites allows for the stepwise assembly of elaborate scaffolds. rsc.orgorganic-chemistry.orgnih.gov

The key reactive handles are:

C-2 Chlorine: This position is highly activated for nucleophilic aromatic substitution (SNAr). It can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse side chains. nih.govnih.govmdpi.com

C-4 Methanol: The primary alcohol can undergo standard transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. The hydroxyl group can also be transformed into a good leaving group (e.g., tosylate, mesylate) to allow for subsequent nucleophilic substitution.

C-3 Position: As detailed in section 6.4.2, this position can be selectively functionalized via directed lithiation and quenching with an electrophile. researchgate.net

By combining these transformations in a logical sequence, complex polyfunctional and fused-ring systems can be synthesized. For example, a Suzuki or Sonogashira cross-coupling reaction could be performed at C-3 (after conversion to a boronate ester or halide), while the C-2 position could be modified with an amine, and the C-4 methanol could be elaborated into a different functional group. nih.govnih.gov Such multi-step synthetic sequences are crucial in medicinal chemistry for creating libraries of compounds for biological screening. drugdiscoveryonline.com

Interactive Table 3: Key Transformations for Complex Scaffold Synthesis

Position Reaction Type Example Reagents Resulting Moiety
C-2 Nucleophilic Aromatic Substitution (SNAr) R-NH₂ (Amine) 2-aminoquinoline
C-2 Nucleophilic Aromatic Substitution (SNAr) R-OH / Base (Alkoxide) 2-alkoxyquinoline
C-3 Directed Lithiation / Suzuki Coupling 1. LDA; 2. B(OiPr)₃; 3. Ar-Br, Pd catalyst 3-arylquinoline
C-4 Oxidation PCC or DMP 4-formylquinoline

| C-4 | Esterification | R-COCl, Pyridine | 4-acyloxymethylquinoline |

This strategic, multi-point derivatization capability makes this compound a valuable intermediate in synthetic organic chemistry.

Future Research Directions in the Chemistry of Functionalized Difluoroquinolines

Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)

The synthesis of functionalized quinolines has traditionally relied on classical methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.govrsc.org In line with the principles of green chemistry, future research will undoubtedly prioritize the development of more sustainable and efficient synthetic routes to access difluoroquinoline derivatives. sruc.ac.ukresearchgate.net

Key areas of focus will include:

Metal-Free Catalysis: Transition-metal-catalyzed reactions have been instrumental in quinoline (B57606) synthesis; however, the use of expensive and potentially toxic metals is a significant drawback. nih.govacs.org Future efforts will likely concentrate on developing metal-free catalytic systems, which offer a more environmentally benign alternative. nih.govacs.org

Use of Greener Solvents: Many conventional synthetic protocols employ volatile and hazardous organic solvents. Research into the use of safer, renewable, and less toxic solvents, such as water or bio-derived solvents, will be crucial. nih.govijbpas.com Microwave-assisted organic synthesis, which can accelerate reactions and often allows for solvent-free conditions, is another promising avenue. nih.govijbpas.com

Atom Economy and Energy Efficiency: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be paramount. nih.gov Additionally, the development of reactions that can be conducted at lower temperatures and pressures will contribute to reduced energy consumption. ijbpas.com Ultrasound irradiation is an example of an energy-efficient technique that can promote reactions with shorter reaction times and high yields. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

FeatureTraditional SynthesisGreen Chemistry Approach
Catalysts Often relies on heavy or precious metals. nih.govacs.orgEmphasizes metal-free catalysts or recyclable nanocatalysts. nih.govnih.govacs.org
Solvents Frequently uses hazardous and volatile organic solvents. Prioritizes safer solvents like water or ionic liquids, or solvent-free conditions. nih.govijbpas.com
Energy May require high temperatures and prolonged reaction times. Utilizes energy-efficient methods like microwave or ultrasound irradiation. nih.govrsc.orgijbpas.com
Byproducts Can generate significant amounts of hazardous waste. Aims for high atom economy to minimize waste generation. nih.gov

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

Future applications in this domain will likely involve:

Predicting Reaction Outcomes: ML models can be trained on vast datasets of chemical reactions to predict the products and yields of new transformations with high accuracy. chimia.chresearchgate.netyoutube.com This predictive capability can help chemists to identify the most promising synthetic routes before embarking on extensive experimental work, saving time and resources. researchgate.netnih.gov

Designing Novel Derivatives: AI algorithms can generate novel molecular structures with specific desired properties, such as enhanced biological activity or improved material characteristics. springernature.comnih.govmdpi.com By analyzing structure-activity relationships (SAR), these models can suggest modifications to the difluoroquinoline scaffold to optimize its function. mdpi.com

Optimizing Reaction Conditions: AI can be used to optimize reaction parameters, such as temperature, solvent, and catalyst, to maximize product yield and minimize side reactions. youtube.com This is particularly valuable for complex multi-component reactions.

Table 2: Impact of AI and Machine Learning in Difluoroquinoline Research

Application AreaPotential Impact
Reactivity Prediction Accurate prediction of reaction outcomes, reducing trial-and-error experimentation. chimia.chresearchgate.net
Novel Compound Design Generation of new difluoroquinoline derivatives with optimized properties for specific applications. springernature.comnih.govmdpi.commdpi.com
Synthesis Planning Identification of efficient and sustainable synthetic pathways. nih.gov
Property Prediction In-silico prediction of physicochemical and biological properties, aiding in candidate selection. nih.gov

Advanced Spectroscopic and Computational Techniques for Deeper Structure-Reactivity Relationship Studies

A thorough understanding of the relationship between the three-dimensional structure of a molecule and its chemical reactivity is fundamental to designing new compounds with tailored properties. Advanced spectroscopic and computational techniques are indispensable tools for elucidating these intricate relationships in functionalized difluoroquinolines.

Future research will leverage:

High-Resolution Spectroscopy: Techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry will continue to be essential for the unambiguous characterization of newly synthesized difluoroquinoline derivatives. researchgate.netoup.commdpi.com These methods provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be employed to model the electronic structure, molecular orbitals, and reactivity of difluoroquinolines. researchgate.net These calculations can provide insights into reaction mechanisms, predict spectroscopic properties, and rationalize observed reactivity patterns. researchgate.netresearchgate.net

Integrated Approaches: The most powerful insights will come from the synergistic combination of experimental spectroscopic data and theoretical computations. mdpi.com This integrated approach allows for a more comprehensive understanding of the factors that govern the chemical behavior of these complex molecules.

Table 3: Spectroscopic and Computational Techniques for a Deeper Understanding

TechniqueInformation Gained
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity and stereochemistry. researchgate.net
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns for structural elucidation. researchgate.net
X-ray Crystallography Definitive three-dimensional molecular structure in the solid state.
Density Functional Theory (DFT) Electronic structure, reactivity indices, and prediction of spectroscopic properties. researchgate.net
Molecular Docking Prediction of binding modes and interactions with biological targets. mdpi.com

Exploration of Novel Chemical Transformations Utilizing the Unique Reactivity Profile of the Halogenated Hydroxymethyl Quinoline Scaffold

The (2-Chloro-7,8-difluoroquinolin-4-yl)methanol scaffold possesses a unique combination of reactive sites that can be exploited to synthesize a diverse range of novel compounds. The chloro substituent at the 2-position, the hydroxymethyl group at the 4-position, and the difluorinated benzene (B151609) ring each offer opportunities for selective chemical transformations. nih.govrsc.org

Future research will likely explore:

Nucleophilic Substitution Reactions: The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides. nih.govmdpi.com This provides a versatile handle for modifying the properties of the quinoline core.

Transformations of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, such as ethers, esters, or halides, providing further avenues for derivatization. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the quinoline and benzene rings offers an atom-economical approach to introduce new substituents and build molecular complexity. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions on the quinoline scaffold.

The exploration of these and other novel chemical transformations will undoubtedly lead to the discovery of new functionalized difluoroquinolines with exciting and potentially valuable biological and material properties. nih.govmdpi.com

Q & A

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinoline-methanol derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). For example, fluorophenyl-substituted quinolines showed divergent IC50 values depending on the substituent’s electronic effects (e.g., electron-withdrawing -CF3 vs. electron-donating -OCH3) . Use meta-analysis tools to compare datasets, and validate findings via orthogonal assays (e.g., enzymatic vs. cell-based). Adjust for lipophilicity (logP) differences using HPLC-derived retention times .

Q. How can computational modeling predict the stability of this compound under oxidative conditions?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G* level can model bond dissociation energies (BDEs) for C-Cl (~315 kJ/mol) and C-F (~485 kJ/mol) bonds to predict degradation pathways . Pair with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to identify degradation products like quinoline ketones or dehalogenated analogs .

Q. What chromatographic methods are effective in separating diastereomers or positional isomers of this compound?

  • Methodological Answer : Use reversed-phase HPLC with a gradient elution (e.g., 30%–70% acetonitrile in 0.1% formic acid over 20 minutes) and a phenyl-hexyl column for improved resolution of halogenated isomers . For diastereomers, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with methanol:CO2 supercritical fluid chromatography (SFC) achieve baseline separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.